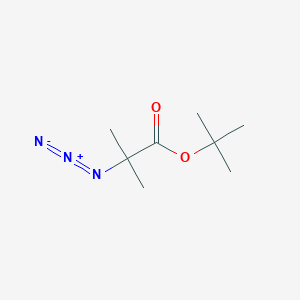

Tert-butyl 2-azido-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-azido-2-methylpropanoate: is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.227 g/mol . It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is characterized by the presence of an azido group (-N3) and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azido-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the bromo compound to the azido compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 2-azido-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amine derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3), amines, DMF or DMSO as solvents.

Reduction Reactions: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Cycloaddition Reactions: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution Reactions: Amine derivatives.

Reduction Reactions: Amine group-containing compounds.

Cycloaddition Reactions: Triazoles.

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl 2-azido-2-methylpropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, the compound can be used to introduce azido groups into biomolecules, which can then be further modified using click chemistry techniques.

Medicine: While not used directly in therapeutic applications, this compound can be used in the synthesis of potential drug candidates and bioactive molecules.

Industry: The compound is valuable in the development of new materials, such as polymers and coatings, due to its reactivity and ability to undergo various chemical transformations.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-azido-2-methylpropanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is facilitated by copper(I) catalysts, which activate the azido group and the alkyne, allowing them to form a stable triazole ring.

Comparación Con Compuestos Similares

Tert-butyl 2-bromo-2-methylpropanoate: A precursor in the synthesis of tert-butyl 2-azido-2-methylpropanoate.

Tert-butyl 2-chloro-2-methylpropanoate: Another halogenated derivative used in similar synthetic applications.

2-Azido-2-methylpropanoic acid: A related compound with similar reactivity but lacking the tert-butyl ester group.

Uniqueness: this compound is unique due to the presence of both the azido group and the tert-butyl ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications.

Actividad Biológica

Tert-butyl 2-azido-2-methylpropanoate (TBAMP) is an organic compound notable for its azido functional group, which imparts unique reactivity and biological properties. This article delves into the biological activity of TBAMP, exploring its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

TBAMP has the following chemical structure:

- Molecular Formula : C₈H₁₄N₄O₂

- CAS Number : 1639467-11-0

The presence of the tert-butyl group enhances its lipophilicity, while the azido group allows for further functionalization through various chemical reactions, including cycloadditions and nucleophilic substitutions.

Mechanisms of Biological Activity

The biological activity of TBAMP can be attributed to several mechanisms:

- Reactivity of Azide Group :

- Potential Antimicrobial Properties :

-

Cytotoxicity :

- Research indicates that azide-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity may result from the formation of reactive intermediates that induce apoptosis in tumor cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBAMP and related compounds:

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of TBAMP against several bacterial strains. The results indicated a significant inhibition zone around agar wells containing TBAMP, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Study 2: Cytotoxic Effects

In vitro assays assessed the cytotoxicity of TBAMP against human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating significant potential for therapeutic applications.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Applications in Drug Development

TBAMP's unique properties make it a valuable candidate in drug design:

- Prodrug Development : The azido group can be converted into amines or other functional groups, allowing for the creation of prodrugs that release active therapeutic agents upon metabolic activation.

- Targeted Delivery Systems : Its lipophilicity enables incorporation into lipid-based delivery systems, enhancing bioavailability and targeting specific tissues or cells.

Propiedades

IUPAC Name |

tert-butyl 2-azido-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYOQLBEGVHYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.